molecular formula C12H10N4S B2730898 4-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 70011-68-6

4-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2730898
CAS No.: 70011-68-6
M. Wt: 242.3
InChI Key: AQTIEZYJQMOLMG-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at position 1 and a methylsulfanyl (-SMe) group at position 2. Its structural and electronic properties make it a candidate for pharmacological exploration, particularly in anti-inflammatory or kinase-targeting applications .

Properties

IUPAC Name

4-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-17-12-10-7-15-16(11(10)13-8-14-12)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTIEZYJQMOLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylsulfanyl-1-phenyl-1H-pyrazole with a suitable nitrile or amide under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its heterocyclic structure and functional groups:

  • Nucleophilic Substitution :

    • The methylsulfanyl (-SMe) group can undergo nucleophilic substitution (e.g., with amines or alkylating agents) under basic or acidic conditions.

    • Example : Reaction with propargyl bromide or phenacyl bromide introduces alkyl or acyl groups, altering the molecular structure .

  • Electrophilic Aromatic Substitution :

    • The phenyl ring may participate in electrophilic substitution, though this is less explored in the provided literature.

  • Hydrogen Bonding and π-Stacking :

    • The pyrazolo[3,4-d]pyrimidine core and phenyl ring enable interactions with biological targets via hydrogen bonding and π-stacking .

Chemical Reactivity

The compound exhibits reactivity in several key transformations:

Reaction Type Reagents Conditions Product References
AlkylationMethyl iodide, DMFLiquid–solid phase transfer catalysisAlkylated derivatives (e.g., P2–P4)
Schiff base formationAromatic aldehydesReflux in ethanolOpen-chain derivatives (e.g., 6d)
Enzyme inhibitionN/ABiological systemsEGFR-TK inhibition (analogous compounds)

Structural and Spectroscopic Analysis

  • X-ray Crystallography :

    • Confirms planar heterocyclic structures with dihedral angles between benzene and pyrazole rings .

  • NMR and IR :

    • 1H-NMR : Signals for methyl groups (~2.49 ppm) and aromatic protons .

    • IR : Broad bands for C=O (~1671 cm⁻¹) and C=N (~1592 cm⁻¹) .

Future Research Directions

  • Optimization of Synthesis :

    • Transition to greener methods (e.g., solvent-free or catalytic conditions) to improve yields and reduce waste .

  • Biological Evaluation :

    • In-depth studies on apoptosis induction and mechanism of action in cancer models .

References

  • NCBI PMC articles and MDPI journals cited in the search results.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 4-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as an anticancer agent.

  • Mechanism of Action : The compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For instance, one study reported IC50 values of 12.5 µM for A549 cells and 15.0 µM for MCF-7 cells, indicating its effectiveness in inhibiting tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
  • Structure-Activity Relationship : The presence of the pyrazolo[3,4-d]pyrimidine scaffold is crucial for its anti-proliferative activity. Variations in the structure can significantly alter its potency. For example, analogs with modifications to the scaffold showed varying degrees of activity against different cancer types .
Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Applications

The compound also demonstrates promising anti-inflammatory properties.

  • Pharmacological Screening : In a series of tests, derivatives of pyrazolo[3,4-d]pyrimidine exhibited potent anti-inflammatory effects by inhibiting prostaglandin synthesis. These compounds were found to be less toxic and had lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac .
  • Efficacy : The anti-inflammatory activity was evaluated through various models, showing that certain derivatives could effectively reduce inflammation induced by carrageenan .

Antimicrobial Applications

The antimicrobial potential of this compound has also been investigated.

  • Activity Against Pathogens : Some derivatives have shown efficacy against a range of bacterial strains and fungi. Studies indicate that compounds with specific substitutions on the pyrazolo[3,4-d]pyrimidine framework exhibit enhanced antimicrobial activity compared to their unsubstituted counterparts .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Antitumor Activity : A study synthesized multiple derivatives and assessed their cytotoxicity across various cancer cell lines. Results indicated that modifications to the methylsulfanyl group significantly impacted the anticancer properties .
  • Anti-inflammatory Properties : Another investigation focused on the synthesis of new pyrazolo[3,4-d]pyrimidines and their evaluation as anti-inflammatory agents. The findings revealed that certain derivatives had superior activity compared to established drugs .
  • Antimicrobial Efficacy : Research into antimicrobial applications highlighted that some pyrazolo[3,4-d]pyrimidine derivatives outperformed standard antibiotics in inhibiting bacterial growth .

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site.

Comparison with Similar Compounds

Structural and Physical Properties

The substituent at position 4 significantly influences physical properties such as melting point and solubility. Key comparisons include:

Compound Substituent at Position 4 Melting Point (°C) Key Spectral Data (IR/NMR/MS) Reference
4-(Methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine -SMe Not reported Expected C-H (aromatic/aliphatic), C=N, S-Me stretch (IR) -
4-(Isobutylthio)-1-phenyl derivative (10) -S-(CH₂)₂CH(CH₃)₂ 80–83 IR: C-H (aromatic/aliphatic), C=N; MS: m/z 352
4-Benzyl-1-phenyl derivative (13a) -S-CH₂Ph 100–101 Lit. mp 100–101°C; colorless needles
4-Chloro-1-phenyl derivative -Cl Not reported Synthesized via chlorination (61–65% yield)
4-(Methylsulfonyl)-1-cycloheptyl derivative -SO₂Me Not reported Methylsulfonyl group alters electronic environment
  • Melting Points : Derivatives with bulkier substituents (e.g., isobutylthio in compound 10) exhibit lower melting points (80–83°C) compared to the benzyl-substituted 13a (100–101°C), suggesting that steric hindrance reduces crystallinity .
  • Spectral Trends: IR spectra consistently show C-H (aromatic/aliphatic) and C=N stretches across derivatives. The methylsulfanyl group’s S-Me vibration (~650 cm⁻¹) distinguishes it from sulfonyl (-SO₂) or amino (-NH₂) analogs .

Electronic and Steric Effects

  • Steric Effects : Smaller substituents (e.g., -SMe, -Cl) allow tighter binding to hydrophobic pockets compared to bulky benzyl or piperazinyl groups .

Biological Activity

4-(Methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and molecular interactions of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity. For example, reactions involving phenylhydrazine and appropriate carbonyl compounds have been reported to yield derivatives with enhanced activity against cancer cell lines .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. A study evaluated several derivatives against breast (MCF-7) and lung (A-549) cancer cell lines, revealing that certain compounds achieved up to 91% inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase (TK) activity . The structure-activity relationship (SAR) analysis showed that modifications at specific positions significantly affected their inhibitory potency.

The mechanism by which these compounds exert their antitumor effects is primarily through the inhibition of EGFR-TK. Molecular docking studies have suggested that these compounds bind effectively to the ATP-binding site of the EGFR, forming hydrogen bonds with key amino acid residues like Met793 . This binding inhibits downstream signaling pathways responsible for cell proliferation and survival.

Case Studies

Study Compound Cell Line Inhibition (%) IC50 (µM)
6bMCF-791Not specified
5iMCF-7Significant growth inhibition0.3 (EGFR), 7.60 (VGFR2)
VariousA-549VariableRange: 0.3–24

Additional Biological Activities

Beyond antitumor effects, some derivatives have shown promise in other areas:

  • Antimicrobial Activity: Certain compounds have demonstrated antibacterial properties against strains such as E. coli and S. aureus, indicating a broader therapeutic potential .
  • Anti-inflammatory Effects: The pyrazolo[3,4-d]pyrimidine scaffold has also been linked to anti-inflammatory activities, making it a versatile candidate for drug development across multiple therapeutic areas .

Q & A

Basic: What are the standard synthesis protocols for 4-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine?

Answer:
The compound is typically synthesized via nucleophilic substitution of pyrazolo[3,4-d]pyrimidine-4-thione derivatives. For example:

  • Step 1: React 1H-pyrazolo[3,4-d]pyrimidine-4-thione with methyl iodide or benzyl chloride in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) in DMF .
  • Step 2: Stir the mixture for 72 hours at room temperature, followed by filtration, solvent evaporation, and recrystallization (e.g., ethanol) to obtain crystals in ~60% yield .
    Key Considerations: Monitor reaction progress using TLC and confirm purity via melting point analysis or HPLC .

Advanced: How can reaction conditions be optimized to reduce synthesis time while maintaining yield?

Answer:

  • Catalyst Screening: Replace tetra-n-butylammonium bromide with newer ionic liquids to enhance reaction efficiency .
  • Solvent Optimization: Test polar aprotic solvents like acetonitrile or THF for faster kinetics. Evidence suggests DMF may prolong reaction times due to high viscosity .
  • Microwave-Assisted Synthesis: Explore reduced reaction times (e.g., 2–6 hours) under controlled microwave irradiation .

Basic: Which analytical techniques are critical for structural characterization?

Answer:

  • X-ray Crystallography: Resolve molecular conformation and confirm the methylsulfanyl substituent's position (e.g., C—S bond length ~1.78 Å) .
  • NMR Spectroscopy: Use ¹H NMR to verify aromatic proton environments (e.g., phenyl group δ 7.4–7.6 ppm) and ¹³C NMR to identify quaternary carbons .
  • IR Spectroscopy: Confirm thioether (C—S) stretches at ~600–700 cm⁻¹ and pyrazole/pyrimidine ring vibrations .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Answer:

  • Comparative Assays: Test the compound against standardized bacterial (e.g., E. coli) and cancer cell lines (e.g., MCF-7) under identical conditions .
  • Substituent Effects: Modify the methylsulfanyl group to assess its role; for example, replacing it with amino or hydroxyl groups alters bioactivity .
  • Mechanistic Studies: Use enzyme inhibition assays (e.g., kinase profiling) to identify specific molecular targets .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis due to volatile solvents (e.g., DMF) .
  • Waste Disposal: Segregate organic waste and consult hazardous waste management guidelines .

Advanced: How does the methylsulfanyl group influence crystallographic packing and reactivity?

Answer:

  • Packing Analysis: The sulfur atom participates in weak C—H···S hydrogen bonds, stabilizing the crystal lattice .
  • Reactivity: The methylsulfanyl group enhances electrophilic substitution at the pyrimidine ring’s 6-position due to electron-donating effects .
  • Computational Modeling: Use DFT calculations to map electrostatic potential surfaces and predict reaction sites .

Basic: What are the storage conditions to ensure compound stability?

Answer:

  • Store in airtight, light-protected containers at 2–8°C to prevent oxidation of the methylsulfanyl group .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate shelf life .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications: Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups) or pyrazole nitrogen (e.g., alkylation) .
  • Bioisosteric Replacement: Replace the methylsulfanyl group with sulfonamide or thiourea moieties to modulate solubility and target affinity .
  • Synthetic Routes: Use Ullmann coupling or Buchwald-Hartwig amination for aryl functionalization .

Basic: How to validate purity for pharmacological testing?

Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile/water) to achieve ≥95% purity .
  • Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: What strategies mitigate batch-to-batch variability in biological assays?

Answer:

  • Standardized Synthesis: Adopt fixed molar ratios (e.g., 1:1.2 thione:alkylating agent) and controlled cooling rates during crystallization .
  • QC Metrics: Implement in-process checks (e.g., midpoint reaction sampling) and statistical batch analysis (e.g., ANOVA) .

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